Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
Overview
Description
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a methoxy group, and a keto group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 4-methoxyanthranilic acid with ethyl chloroformate, followed by cyclization under basic conditions to form the quinoline ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate.
Reduction: Formation of 6-methoxy-2-hydroxy-1,2-dihydroquinoline-4-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its biological activity and chemical reactivity. This substitution pattern distinguishes it from other quinoline derivatives and may confer specific pharmacological properties .
Biological Activity
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family and is characterized by the following structural features:
- Molecular Formula : C12H11NO4
- Molecular Weight : Approximately 233.23 g/mol
- Functional Groups : Contains a methoxy group, a carbonyl group, and a carboxylate moiety.
The presence of these functional groups is crucial for its biological interactions and reactivity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. This compound has demonstrated moderate antibacterial activity against various strains of bacteria. In vitro studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound have been investigated in several studies. It has been shown to scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases. The compound's ability to donate electrons helps mitigate cellular damage caused by reactive oxygen species (ROS).
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Free Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons, which is vital for its antioxidant activity.
- Apoptosis Induction : In cancer cells, it may activate caspases and other proteins involved in programmed cell death.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL against tested strains .
Study on Antioxidant Properties
In another investigation focusing on antioxidant activities, this compound was subjected to DPPH and ABTS assays. The compound demonstrated a strong ability to reduce these free radicals, with IC50 values indicating potent antioxidant capacity compared to standard antioxidants like ascorbic acid.
Comparative Biological Activity Table
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Quinoline core with methoxy and carboxylate | Antibacterial | Moderate activity against diverse strains |
Ethyl 7-methoxy-1,3-dihydroquinoline derivatives | Similar bicyclic structure | Antimicrobial | Variations in methoxy positioning |
Methyl 4-hydroxyquinoline derivatives | Hydroxy group addition | Antioxidant | Enhanced electron donation |
Properties
IUPAC Name |
ethyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-12(15)14-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJBGMPLMTKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301872 | |
Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93257-70-6 | |
Record name | NSC146831 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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